![molecular formula C12H15N5O B6448347 3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2549021-21-6](/img/structure/B6448347.png)
3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one
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Overview
Description
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Scientific Research Applications
Antibacterial and Antimycobacterial Activity
Imidazole-containing compounds have demonstrated potent antibacterial and antimycobacterial effects. Researchers have explored their potential in combating bacterial infections, including drug-resistant strains. The unique structural features of this compound contribute to its activity against microbial pathogens .
Anti-Inflammatory Properties
Imidazole derivatives exhibit anti-inflammatory effects by modulating immune responses. These compounds may serve as promising candidates for developing novel anti-inflammatory drugs. Researchers investigate their mechanisms of action and evaluate their efficacy in preclinical models .
Antitumor and Anticancer Potential
Studies have highlighted the antitumor and anticancer properties of imidazole-containing molecules. Researchers explore their impact on cancer cell growth, apoptosis, and metastasis. The compound’s structure influences its interaction with cellular targets, making it an exciting area of research .
Antidiabetic Effects
Imidazole-based compounds have been investigated for their potential in managing diabetes. Researchers study their impact on glucose metabolism, insulin sensitivity, and related pathways. These findings contribute to the development of new antidiabetic agents .
Antioxidant Activity
The presence of imidazole rings often correlates with antioxidant properties. Researchers examine how this compound scavenges free radicals and protects cells from oxidative stress. Such insights aid in designing antioxidants for health and disease prevention .
Anti-Protozoal and Antifungal Applications
Imidazole derivatives have shown promise against protozoal parasites and fungal infections. Their activity extends to organisms like Trypanosoma and Aspergillus fumigatus. Investigating their mode of action and optimizing their efficacy is crucial for therapeutic development .
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-1-methylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-15-4-3-14-11(12(15)18)17-7-10(8-17)6-16-5-2-13-9-16/h2-5,9-10H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACYPJSFKVAUJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CC(C2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one |
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